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Introduction
Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, covalent

reversible inhibitor of cathepsin S, a lysosomal cysteine protease.[1] Developed by Hoffmann-

La Roche, Petesicatib was investigated for its potential therapeutic applications in a range of

autoimmune disorders, including Sjögren's syndrome, celiac disease, and psoriasis.[2][3] The

rationale for its development was centered on the critical role of cathepsin S in the processing

and presentation of antigens by major histocompatibility complex (MHC) class II molecules, a

key step in the activation of CD4+ T cells which drives the inflammatory cascade in many

autoimmune diseases.[1] Despite promising preclinical data, the clinical development of

Petesicatib was ultimately discontinued.[3] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, mechanism of action,

preclinical and clinical data, and key experimental methodologies related to Petesicatib.

Chemical Structure and Physicochemical Properties
Petesicatib is a synthetic, small molecule compound.[2] Its chemical and physical properties

are summarized in the tables below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b609917?utm_src=pdf-interest
https://www.benchchem.com/product/b609917?utm_src=pdf-body
https://ichgcp.net/clinical-trials-registry/NCT02679014
https://www.benchchem.com/product/b609917?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36864622/
https://www.researchgate.net/publication/318486190_Pharmacodynamic_Monitoring_of_RO5459072_a_Small_Molecule_Inhibitor_of_Cathepsin_S
https://ichgcp.net/clinical-trials-registry/NCT02679014
https://www.benchchem.com/product/b609917?utm_src=pdf-body
https://www.researchgate.net/publication/318486190_Pharmacodynamic_Monitoring_of_RO5459072_a_Small_Molecule_Inhibitor_of_Cathepsin_S
https://www.benchchem.com/product/b609917?utm_src=pdf-body
https://www.benchchem.com/product/b609917?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36864622/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name

(2S,4R)-N-(1-

cyanocyclopropyl)-4-{[4-(1-

methyl-1H-pyrazol-4-yl)-2-

(trifluoromethyl)phenyl]sulfonyl

}-1-{[1-

(trifluoromethyl)cyclopropyl]car

bonyl}pyrrolidine-2-

carboxamide

[4]

CAS Number 1252637-35-6 [5]

Chemical Formula C25H23F6N5O4S [4]

Molecular Weight 603.54 g/mol [4]

SMILES

CN1C=C(C=N1)C1=CC(=C(C

=C1)S(=O)(=O)[C@@H]1C--

INVALID-LINK--

C(=O)NC1(CC1)C#N)C(F)(F)F

[6]

InChI Key
KXAAIORSMACJSI-

AEFFLSMTSA-N
[4]

Table 1: Chemical Identifiers for Petesicatib
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Property Value Source

Appearance White to off-white solid [7]

Solubility
DMSO: ≥ 125 mg/mL (207.11

mM)
[7]

Water Solubility (Predicted) 0.0979 mg/mL [6]

logP (Predicted) 2.74 [6]

pKa (Strongest Acidic,

Predicted)
9.77 [6]

pKa (Strongest Basic,

Predicted)
1.82 [6]

Storage Conditions

Powder: -20°C for up to 3

years. In solvent: -80°C for up

to 2 years.

[7]

Table 2: Physicochemical Properties of Petesicatib

Mechanism of Action
Petesicatib's mechanism of action is centered on its selective inhibition of cathepsin S.[1] This

enzyme plays a crucial role in the adaptive immune response by mediating the degradation of

the invariant chain (Ii) associated with MHC class II molecules within the endosomal/lysosomal

compartments of antigen-presenting cells (APCs).[1]

The MHC Class II Antigen Presentation Pathway
The following diagram illustrates the MHC class II antigen presentation pathway and the point

of intervention for Petesicatib.
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Caption: MHC Class II antigen presentation pathway and Petesicatib's point of inhibition.

By inhibiting cathepsin S, Petesicatib prevents the final cleavage of the invariant chain,

leading to the accumulation of a fragment known as the p10 fragment (Lip10) within the APC.

[3] This accumulation serves as a biomarker for target engagement.[3] The persistence of the

invariant chain fragment in the peptide-binding groove of the MHC class II molecule prevents

the loading of antigenic peptides. Consequently, the presentation of these antigens to CD4+ T

cells is diminished, leading to a reduction in T cell activation and the subsequent downstream

inflammatory responses.[4]

Preclinical Pharmacology
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Petesicatib has demonstrated potent and selective inhibition of cathepsin S in preclinical

studies.

Parameter Species Value Source

IC50 (Cathepsin S) Human 0.1 nM [5]

IC50 (Cathepsin S) Murine 0.3 nM [5]

EC50 (Lip10

accumulation in B-

cells)

Human 15.8 nM [5]

Table 3: In Vitro Potency of Petesicatib

In vivo, dosing of cynomolgus monkeys with Petesicatib resulted in the intracellular

accumulation of Lip10 in B cells, confirming target engagement in a relevant animal model.[4]

In a murine model of lupus (MRL/lpr mice), Petesicatib was shown to be more potent than

mycophenolate mofetil in suppressing kidney pathology, and it effectively suppressed

hypergammaglobulinemia and anti-dsDNA production.[5]

Clinical Development
Petesicatib underwent several Phase I and Phase II clinical trials for various autoimmune

indications. However, the development was ultimately halted.
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Trial

Identifier
Indication Phase Status Key Findings Source

NCT0229533

2

Healthy

Volunteers
I Completed

Investigated

safety,

tolerability,

pharmacokin

etics, and

pharmacodyn

amics. Doses

of 10 mg and

above

resulted in a

clear

increase in

intracellular

Lip10.

[8]

NCT0267901

4

Celiac

Disease
I Completed

The primary

endpoint

(increase in

gliadin-

specific,

IFNγ-

secreting T

cells) was not

met due to a

weak

response to

the gluten

challenge in

both arms.

Some

beneficial

pharmacodyn

amic effects

were noted.

[9]
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NCT0270198

5

Sjögren's

Syndrome
II Completed

The primary

endpoint

(proportion of

patients with

a ≥3 point

reduction in

ESSDAI

score) was

not met. No

clinically

meaningful

benefit was

observed.

[2]

EudraCT201

8-002446-36
Psoriasis II Completed

An open-label

study to

assess

clinical

efficacy and

safety.

Specific

results are

not publicly

available.

[10]

Table 4: Summary of Petesicatib Clinical Trials

The clinical trial results for Sjögren's syndrome and celiac disease indicated a lack of significant

clinical efficacy, which likely contributed to the decision to discontinue the development of

Petesicatib.[2][9]

Experimental Protocols
Detailed experimental protocols for Petesicatib are largely proprietary. However, based on

published research, the following sections outline the general methodologies for key assays

used in its evaluation.
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Cathepsin S Inhibition Assay
This assay is designed to determine the in vitro potency of a compound against cathepsin S.

Start

Prepare Reagents:
- Recombinant Cathepsin S

- Assay Buffer
- Fluorogenic Substrate
- Petesicatib dilutions

Dispense Petesicatib dilutions
and controls into microplate wells

Add Cathepsin S to wells

Incubate to allow
inhibitor-enzyme binding

Add fluorogenic substrate
to initiate reaction

Incubate at room temperature

Read fluorescence intensity
(e.g., Ex/Em = 380/460 nm)

Analyze data to determine IC50

End
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Click to download full resolution via product page

Caption: General workflow for a Cathepsin S inhibition assay.

Methodology:

Reagent Preparation: Recombinant human or murine cathepsin S is diluted in an appropriate

assay buffer (e.g., MES buffer with DTT and EDTA). A fluorogenic substrate for cathepsin S

(e.g., Z-VVR-AMC) is also prepared in the assay buffer. Serial dilutions of Petesicatib are

made, typically in DMSO and then further diluted in assay buffer.

Assay Setup: The Petesicatib dilutions and controls (vehicle and no enzyme) are added to

the wells of a microplate.

Enzyme Addition: The diluted cathepsin S is added to the wells containing the inhibitor and

controls.

Pre-incubation: The plate is incubated for a defined period (e.g., 15-30 minutes) at room

temperature to allow for the binding of Petesicatib to the enzyme.

Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic

reaction.

Incubation and Measurement: The plate is incubated, and the fluorescence is measured

kinetically or at a fixed endpoint using a microplate reader.

Data Analysis: The fluorescence data is used to calculate the percent inhibition for each

concentration of Petesicatib, and the IC50 value is determined by fitting the data to a dose-

response curve.

Lip10 Accumulation Assay (Flow Cytometry)
This assay measures the pharmacodynamic effect of Petesicatib by detecting the

accumulation of the Lip10 fragment in APCs.
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Start

Isolate PBMCs from
whole blood

Treat PBMCs with Petesicatib
dilutions or vehicle control

Incubate cells (e.g., 24 hours)

Stain for cell surface markers
(e.g., CD19 for B cells)

Fix and permeabilize cells

Stain for intracellular Lip10
using a specific antibody

Acquire data on a
flow cytometer

Analyze Lip10 MFI in
specific cell populations (e.g., B cells)

Determine EC50 from
dose-response curve

End
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Caption: Workflow for the Lip10 accumulation assay using flow cytometry.
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Methodology:

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood

using density gradient centrifugation.

Cell Treatment: The PBMCs are incubated with various concentrations of Petesicatib or a

vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

Surface Staining: The cells are stained with fluorescently labeled antibodies against cell

surface markers to identify specific APC populations (e.g., anti-CD19 for B cells, anti-CD14

for monocytes).

Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to

access intracellular targets.

Intracellular Staining: The permeabilized cells are stained with a fluorescently labeled

antibody specific for the Lip10 neoepitope.

Flow Cytometry: The stained cells are analyzed on a flow cytometer to measure the mean

fluorescence intensity (MFI) of Lip10 within the gated cell populations.

Data Analysis: The Lip10 MFI is plotted against the concentration of Petesicatib to generate

a dose-response curve and calculate the EC50 value.

Conclusion
Petesicatib is a well-characterized, potent, and selective inhibitor of cathepsin S that showed

promise in preclinical models of autoimmune disease. Its mechanism of action, centered on the

inhibition of MHC class II antigen presentation, is well-understood, and a robust

pharmacodynamic biomarker (Lip10 accumulation) was successfully employed in both

preclinical and clinical studies. However, the lack of translation of this potent biological activity

into clinical efficacy in Phase II trials for Sjögren's syndrome and celiac disease led to the

discontinuation of its development. The data and methodologies associated with Petesicatib
remain a valuable resource for researchers in the field of immunology and drug development,

particularly for those targeting the antigen presentation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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